molecular formula C32H31BrN2O2 B8073811 C32H31BrN2O2

C32H31BrN2O2

Cat. No.: B8073811
M. Wt: 555.5 g/mol
InChI Key: QUIJNHUBAXPXFS-VETVTEPKSA-N
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Description

Bedaquiline (IUPAC name: (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol) is a diarylquinoline-class antimycobacterial agent. It is the first FDA-approved drug targeting multidrug-resistant tuberculosis (MDR-TB) since the 1970s .

Properties

IUPAC Name

(1R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIJNHUBAXPXFS-VETVTEPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties:

  • Molecular formula : C₃₂H₃₁BrN₂O₂
  • Molecular weight : 555.5 g/mol
  • Mechanism of action : Inhibits mycobacterial ATP synthase, disrupting energy production in Mycobacterium tuberculosis .
  • Pharmacokinetics: High lipophilicity (LogP: 7.1) contributes to tissue penetration. Metabolized via CYP3A4 to N-monodesmethyl metabolite (M2), with a half-life of ~5.5 months .
  • Clinical use : WHO-recommended for MDR-TB when other regimens fail .

Comparison with Similar Antitubercular Compounds

Bedaquiline is distinct from other TB drugs in structure and mechanism. Below is a comparative analysis with key agents:

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Target/Mechanism Approval Status Key Advantages/Disadvantages
Bedaquiline C₃₂H₃₁BrN₂O₂ ATP synthase inhibition FDA/EMA/WHO High efficacy in MDR-TB; QT prolongation risk
Delamanid C₂₆H₂₅F₃N₄O₆ Inhibition of mycolic acid synthesis EMA/WHO Effective against pre-XDR-TB; limited pediatric data
Linezolid C₁₆H₂₀FN₃O₄ Protein synthesis (50S ribosome) FDA/EMA/WHO Broad-spectrum; myelosuppression risk
Moxifloxacin C₂₁H₂₄FN₃O₄ DNA gyrase inhibition FDA/EMA/WHO Bactericidal; contraindicated in QT prolongation

Table 2: Clinical Efficacy in MDR-TB Trials

Compound Trial Phase Culture Conversion Rate (Week 24) Mortality Reduction Key References
Bedaquiline II/III 79% (vs. 58% placebo) 38% lower risk
Delamanid II/III 74% (vs. 55% placebo) Not significant
Linezolid III 68% 56% lower risk

Key Findings:

Mechanistic Uniqueness : Bedaquiline’s ATP synthase inhibition is unparalleled among TB drugs, reducing cross-resistance with other classes .

Safety Profile : While bedaquiline and delamanid both carry QT-prolongation risks, bedaquiline’s long half-life necessitates prolonged monitoring . Linezolid’s hematologic toxicity limits long-term use .

Efficacy : Bedaquiline demonstrates superior culture conversion rates compared to delamanid and historical controls .

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